![molecular formula C10H15NO3S B13184924 4-[(1S)-1-Hydroxyethyl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B13184924.png)
4-[(1S)-1-Hydroxyethyl]-N,N-dimethylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1S)-1-Hydroxyethyl]-N,N-dimethylbenzene-1-sulfonamide is a chemical compound with the molecular formula C10H15NO3S and a molecular weight of 229.30 g/mol . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1S)-1-Hydroxyethyl]-N,N-dimethylbenzene-1-sulfonamide typically involves the reaction of N,N-dimethylbenzenesulfonamide with an appropriate hydroxyethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[(1S)-1-Hydroxyethyl]-N,N-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
4-[(1S)-1-Hydroxyethyl]-N,N-dimethylbenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals
Mechanism of Action
The mechanism of action of 4-[(1S)-1-Hydroxyethyl]-N,N-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and sulfonamide moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[(1S)-1-Hydroxyethyl]-N,N-dimethylbenzenesulfonamide
- N,N-Dimethylbenzenesulfonamide
- 4-Hydroxyethylbenzenesulfonamide
Uniqueness
4-[(1S)-1-Hydroxyethyl]-N,N-dimethylbenzene-1-sulfonamide is unique due to the presence of both the hydroxyethyl and dimethyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H15NO3S |
|---|---|
Molecular Weight |
229.30 g/mol |
IUPAC Name |
4-[(1S)-1-hydroxyethyl]-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C10H15NO3S/c1-8(12)9-4-6-10(7-5-9)15(13,14)11(2)3/h4-8,12H,1-3H3/t8-/m0/s1 |
InChI Key |
RCZASCNQAWNNQR-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)S(=O)(=O)N(C)C)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)N(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


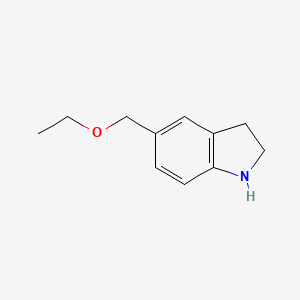
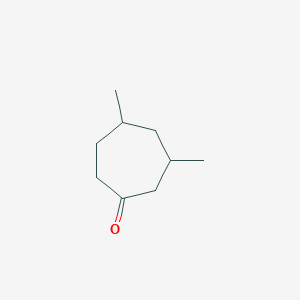
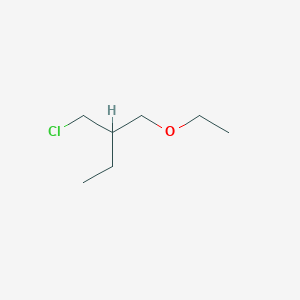
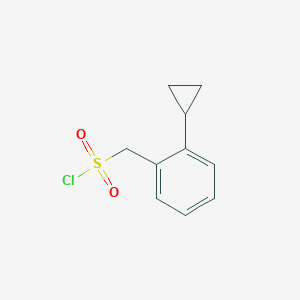
![N-(2,3-dimethylphenyl)-2-[(2-methoxyethyl)amino]acetamide](/img/structure/B13184872.png)
![2-[(2,4-Difluorophenyl)methyl]oxirane](/img/structure/B13184879.png)
![Methyl 2-chloro-7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13184894.png)

![1,3,5-Trimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B13184904.png)
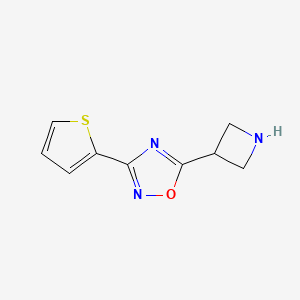
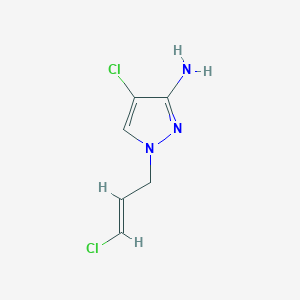

![6-Bromobenzofuro[3,2-b]pyridine](/img/structure/B13184938.png)

